
2-Chloro-N-(2,3-dimethyl-1H-indol-5-ylmethyl)-acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-Chloro-N-(2,3-dimethyl-1H-indol-5-ylmethyl)-acetamide" is a derivative of indole acetamide, which is a class of compounds known for their diverse biological activities. While the specific compound is not directly studied in the provided papers, related compounds with similar structures have been synthesized and characterized, providing insights into the potential properties and activities of the compound of interest.
Synthesis Analysis
The synthesis of related indole acetamide derivatives typically involves a multi-step process starting from an unsubstituted indole. For instance, the synthesis of a tubulin inhibitor involved a route from unsubstituted indole to the final indol-3-yl-2-oxo acetamide product . Another synthesis approach for an anti-inflammatory indole acetamide derivative involved stirring a compound with 1H-indole-2-carboxylic acid in dry dichloromethane, followed by the addition of reagents such as lutidine and TBTU . These methods suggest that the synthesis of "2-Chloro-N-(2,3-dimethyl-1H-indol-5-ylmethyl)-acetamide" would likely follow a similar pathway, starting from a 2,3-dimethyl-1H-indole precursor.
Molecular Structure Analysis
The molecular structure of indole acetamide derivatives is often confirmed using sophisticated NMR experiments and X-ray crystallography . Single crystal X-ray diffraction studies have been used to determine the three-dimensional structure of these compounds . The molecular structure is crucial for understanding the biological activity, as it influences the interaction with biological targets.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of indole acetamides can be inferred from spectroscopic analyses, including MS, FT-IR, 1H NMR, 13C NMR, UV-visible, and elemental analysis . Density functional theory calculations can be used for geometry optimization to understand the electronic structure and stability of the compound . The presence of chloro and methyl groups on the indole ring would affect the compound's lipophilicity, electronic distribution, and potential for intermolecular interactions, such as hydrogen bonding, as observed in similar compounds .
Aplicaciones Científicas De Investigación
1. Chemical Structure and Properties
The chemical structure of similar compounds to 2-Chloro-N-(2,3-dimethyl-1H-indol-5-ylmethyl)-acetamide has been studied for their unique properties. For example, a study focused on the reaction of related compounds, highlighting the planarity of the ring N atom and the orientation of the acetamide group due to intramolecular hydrogen bonding (Helliwell et al., 2011). This study contributes to understanding the chemical properties and potential applications of similar compounds.
2. Chemical Reactions and Synthesis
Research on compounds similar to 2-Chloro-N-(2,3-dimethyl-1H-indol-5-ylmethyl)-acetamide often involves their synthesis and the study of their reactions. For instance, the synthesis and hydrolysis of related compounds have been studied to understand their chemical behavior and potential applications in various fields (Rouchaud et al., 2010).
3. pH Studies and Drug Precursors
Compounds similar to 2-Chloro-N-(2,3-dimethyl-1H-indol-5-ylmethyl)-acetamide have been analyzed for their pKa values, providing insights into their potential as drug precursors. A study analyzed the acidity constants of acetamide derivatives, essential for their application in drug development (Duran & Canbaz, 2013).
4. Potential in Dye Industry
The use of related compounds in the dye industry has been investigated, highlighting the importance of accurate characterization for industrial applications (Drabina et al., 2009).
5. Anticancer Activity
Some derivatives of related compounds have shown promise in anticancer research. A study synthesized specific derivatives and tested their anticancer activities, showing high activity against melanoma-type cell lines (Duran & Demirayak, 2012).
6. Anti-inflammatory Applications
Studies have also explored the anti-inflammatory potential of similar compounds, contributing to the understanding of their medicinal applications (Al-Ostoot et al., 2020).
Propiedades
IUPAC Name |
2-chloro-N-[(2,3-dimethyl-1H-indol-5-yl)methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O/c1-8-9(2)16-12-4-3-10(5-11(8)12)7-15-13(17)6-14/h3-5,16H,6-7H2,1-2H3,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRPYPXCMFHYFEA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)CNC(=O)CCl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(2,3-dimethyl-1H-indol-5-ylmethyl)-acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

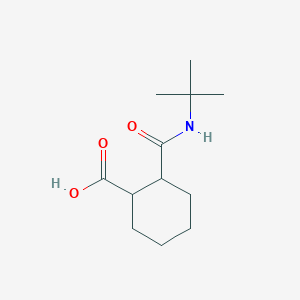
![1-[(5-Ethylthien-2-yl)methyl]piperazine](/img/structure/B1274469.png)
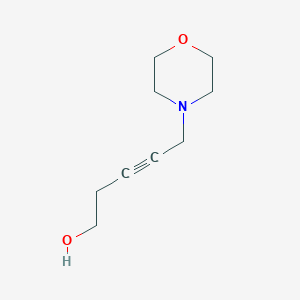
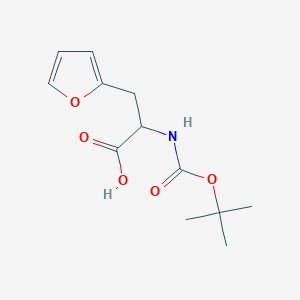





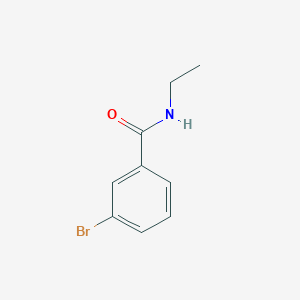
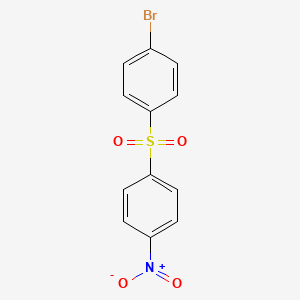
![1-(1H-Benzo[d][1,2,3]triazol-1-yl)octan-1-one](/img/structure/B1274498.png)

